Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate
Description
Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate is a complex ester featuring a tetrahydro-pyran core substituted with hydroxyl groups at positions 3 and 5, a stearate (1-oxooctadecyl) ester at position 2, and a methylene bridge linking the ester moiety to the pyran ring.
Properties
CAS No. |
93892-64-9 |
|---|---|
Molecular Formula |
C42H80O7 |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
(3,5-dihydroxy-4-octadecanoyloxyoxan-2-yl)methyl octadecanoate |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)48-36-38-41(46)42(37(43)35-47-38)49-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-43,46H,3-36H2,1-2H3 |
InChI Key |
PPXRWADJRFKXFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a dihydroxy aldehyde.
Esterification: The hydroxyl groups on the tetrahydropyran ring are esterified with stearic acid using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and esterification reactions under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate is a complex organic compound belonging to the fatty acid esters category. It features a tetrahydropyran ring substituted with hydroxyl groups and an alkyl chain derived from stearic acid. This structure gives it potential surfactant properties and biological activities. Its molecular formula is C42H80O7, and the CAS number is 93892-64-9 .
Potential Applications
This compound has potential applications in various fields due to its unique structural features:
- Surfactant Properties : The compound's structure suggests it can act as a surfactant, making it useful in applications where interfacial tension needs to be reduced.
- Biological Activities : Research has explored its biological activities, potentially linking it to its surfactant properties, though further research is needed to fully understand its therapeutic potential.
- Versatile Applications: The combination of a tetrahydropyran ring structure and multiple hydroxyl groups may enhance its solubility and biological activity compared to simpler fatty acid derivatives, allowing for versatile applications in various industries.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| Glyceryl Stearate | A common emulsifier in cosmetics; simpler structure without the pyran ring |
| Sorbitan Stearate | Used as an emulsifier; contains a sugar alcohol backbone instead of a pyran ring |
| Polyethylene Glycol Stearate | A polymer-based surfactant; often used in pharmaceuticals and cosmetics but lacks hydroxyl groups on a pyran ring |
Mechanism of Action
The mechanism of action of Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cosmetic Emollients
Several esters with branched alkyl chains or additional ester linkages share functional similarities with the target compound. Key examples include:
Table 1: Comparative Overview of Stearate-Based Esters
Key Observations :
- Structural Divergence: The target compound’s tetrahydro-pyran core distinguishes it from branched-chain esters (e.g., isohexadecyl stearoyl stearate) and sugar-conjugated galactopyranosides . The dihydroxy groups on the pyran ring enhance hydrophilicity compared to purely lipophilic branched esters.
- Functional Roles : While isohexadecyl stearoyl stearate and isostearyl stearoyl stearate are terminal emollients in cosmetics, the target compound is primarily a synthetic intermediate or reference standard .
- Stability and Solubility: The pyran ring’s hydroxyl groups may improve thermal stability and aqueous solubility relative to non-polar branched esters, which rely on alkyl chains for occlusive emollience .
Performance in Formulations
- Cosmetics: Compared to isohexadecyl stearoyl stearate, the target compound may offer dual functionality as an emollient and a stabilizer due to its hydroxyl groups, though its higher polarity could limit compatibility with non-polar matrices .
Biological Activity
Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate (CAS No. 93892-64-9) is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its chemical properties, biological implications, and relevant research findings.
Molecular Characteristics:
- Formula: C42H80O7
- Molecular Weight: 697.08 g/mol
- Density: 0.99 g/cm³
- Boiling Point: 730.6 °C at 760 mmHg
- LogP: 11.085
The compound features a tetrahydropyran ring structure with hydroxyl groups that may contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antioxidant Properties: The presence of hydroxyl groups suggests potential antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Preliminary studies indicate that similar compounds exhibit anti-inflammatory properties, which may be applicable to this compound as well.
- Potential in Drug Delivery Systems: Its lipophilic nature (high LogP value) suggests suitability for formulation in lipid-based drug delivery systems.
Table 1: Summary of Biological Activities
Case Study Analysis
-
Antioxidant Activity:
A study conducted on related compounds demonstrated significant radical scavenging activity, suggesting that Tetrahydro-3,5-dihydroxy derivatives could similarly reduce oxidative damage in cellular models. The mechanism likely involves the donation of hydrogen atoms from hydroxyl groups to free radicals. -
Anti-inflammatory Mechanism:
Research indicates that compounds with similar structures can inhibit the NF-kB pathway, a critical regulator of inflammation. In vitro studies showed reduced levels of TNF-alpha and IL-6 in cell lines treated with tetrahydropyran derivatives, hinting at the compound's potential therapeutic role in inflammatory diseases. -
Drug Delivery Applications:
The lipophilicity of Tetrahydro-3,5-dihydroxy compounds has been exploited in developing formulations for poorly soluble drugs. Studies reveal enhanced absorption and bioavailability when these compounds are used as carriers in lipid-based systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
